molecular formula C22H26F3NO B12371425 Icmt-IN-17

Icmt-IN-17

Cat. No.: B12371425
M. Wt: 377.4 g/mol
InChI Key: KRCDEFBEGWTXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-17 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This compound has shown potential in inhibiting the activity of ICMT, making it a promising candidate for research in cancer therapy and other diseases where ICMT plays a crucial role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-17 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of a tetrahydropyranyl derivative, which serves as the backbone of the molecule.

    Functional group modifications: Various functional groups are introduced to enhance the inhibitory activity of the compound. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in large batches, followed by purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Icmt-IN-17 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step of post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The primary molecular targets of this compound include oncogenic proteins like Ras, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Icmt-IN-17 in terms of their inhibitory activity against ICMT. These include:

Uniqueness of this compound

This compound stands out due to its high inhibitory potency (IC50 = 0.38 μM) and its ability to effectively target ICMT in various cancer cell lines. Its unique chemical structure and functional group modifications contribute to its enhanced activity and specificity compared to other ICMT inhibitors .

Properties

Molecular Formula

C22H26F3NO

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3

InChI Key

KRCDEFBEGWTXIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C

Origin of Product

United States

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